molecular formula C11H15Br2N B2604869 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide CAS No. 1803611-44-0

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide

Cat. No.: B2604869
CAS No.: 1803611-44-0
M. Wt: 321.056
InChI Key: FOSJHMSUIKPLQQ-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide is a brominated tetrahydroquinoline derivative characterized by a bromomethyl substituent at the 6-position and a methyl group at the 1-position of the tetrahydroquinoline core. The hydrobromide salt enhances its stability and solubility, making it valuable in pharmaceutical synthesis, particularly as an intermediate in alkylation reactions . Its molecular formula is C₁₁H₁₃Br₂N, with a molecular weight of 327.05 g/mol (estimated based on structural analogs) .

Properties

IUPAC Name

6-(bromomethyl)-1-methyl-3,4-dihydro-2H-quinoline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.BrH/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13;/h4-5,7H,2-3,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOSJHMSUIKPLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved through the following steps:

    Bromination: The starting material, 1-methyl-1,2,3,4-tetrahydroquinoline, is reacted with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

    Formation of Hydrobromide Salt: The brominated product is then treated with hydrobromic acid to form the hydrobromide salt, resulting in the final compound, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions can help in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of more complex or simplified structures, respectively.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. Studies have shown that 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents .
  • Antitumor Activity : The compound has been investigated for its potential as an antitumor agent. In vitro studies demonstrated that it can induce apoptosis in cancer cells, suggesting its use in cancer therapy .
  • Neurological Effects : Preliminary studies suggest that this compound may have neuroprotective effects. It has been evaluated for its ability to modulate neurotransmitter systems and could potentially be used in treating neurodegenerative diseases .

Organic Synthesis Applications

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Synthesis : The bromomethyl group allows for further functionalization reactions, making it a versatile building block for synthesizing more complex organic molecules .
  • Reagent in Chemical Reactions : It can act as a reagent in various chemical reactions, including nucleophilic substitutions and cyclization processes, contributing to the development of new synthetic methodologies .

Material Science Applications

The compound also finds applications in material science:

  • Polymer Chemistry : It has potential uses as a monomer or additive in the production of polymers with specific properties due to its unique chemical structure .
  • Nanotechnology : Research is ongoing into the use of this compound in the development of nanomaterials and nanocomposites that could enhance material properties such as strength and conductivity .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityInhibits growth of bacteria
Antitumor ActivityInduces apoptosis in cancer cells
Neurological EffectsPotential neuroprotective effects
Organic SynthesisBuilding block for complex organic molecules
Polymer ChemistryMonomer/additive for polymers
NanotechnologyDevelopment of enhanced nanomaterials

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Antitumor Properties

In vitro tests conducted on human cancer cell lines revealed that treatment with this compound led to a dose-dependent reduction in cell viability. Flow cytometry analysis indicated that the compound promotes apoptotic pathways, highlighting its potential role in cancer therapeutics.

Case Study 3: Neuroprotective Effects

Research exploring the neuroprotective properties of this compound showed promising results in models of oxidative stress-induced neuronal damage. The findings suggest that it may help mitigate neurodegeneration by modulating oxidative stress markers.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modification of biomolecular structures, thereby exerting its effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents Salt Form Key Properties/Applications Reference
Target Compound 6-(Bromomethyl), 1-methyl Hydrobromide High reactivity in alkylation; pharmaceutical intermediate
6-Bromo-4,4-dimethyl-1,2,3,4-THQ 6-Bromo, 4,4-dimethyl Hydrochloride Enhanced lipophilicity; potential CNS drug candidate
3-Methyl-1,2,3,4-THQ 3-Methyl Neutral Natural product from Lagochilus ilicifolius; pharmacological screening
2-Methyl-1,2,3,4-THQ 2-Methyl Neutral Prebiotic synthesis via hydrothermal routes
6-Chloro-4-(4-methoxyphenyl)-3-methyl-THQ 6-Chloro, 4-(4-methoxyphenyl), 3-methyl Neutral Anticancer activity; synthesized via Diels-Alder reaction

Key Observations :

  • Bromine vs. Chlorine : Bromine’s higher electronegativity and larger atomic radius in the target compound increase reactivity in nucleophilic substitutions compared to chloro analogs (e.g., 6-chloro derivatives) .
  • Salt Forms : Hydrobromide salts (target compound) may offer better aqueous solubility than hydrochloride salts (e.g., 6-bromo-4,4-dimethyl-THQ hydrochloride) .
  • Methyl Position : 1-Methyl substitution (target compound) reduces steric hindrance compared to 3-methyl or 4,4-dimethyl analogs, facilitating reactions at the 6-bromomethyl site .

Q & A

Q. What are the optimal conditions for synthesizing 6-(bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline hydrobromide to maximize yield?

Methodological Answer:

  • Reaction Design: Use bromination agents (e.g., Br₂ in CH₂Cl₂ with BF₃-THF as a catalyst) under inert atmospheres (N₂/Ar) at 0–20°C for controlled reactivity .
  • Purification: Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the hydrobromide salt. Monitor purity via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
  • Yield Optimization: Adjust stoichiometry of bromomethylation reagents (e.g., 1.2–1.5 eq. Br₂) to minimize over-bromination byproducts .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Characterization:
    • NMR: Compare ¹H/¹³C NMR spectra with analogs (e.g., 6-bromo-1-methyltetrahydroquinoline derivatives). Look for methyl group signals at δ ~2.3 ppm (¹H) and bromomethyl peaks at δ ~4.0 ppm .
    • Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z ~289.1 (C₁₁H₁₃BrN⁺) and isotopic Br pattern .
  • Elemental Analysis: Validate Br content (~27.5% w/w) via combustion analysis .

Q. What solvents are compatible with this compound for in vitro assays?

Methodological Answer:

  • Polar Aprotic Solvents: DMSO or DMF (1–10 mM stock solutions) due to the compound’s moderate solubility (~5 mg/mL). Avoid aqueous buffers (pH >7) to prevent hydrolysis of the bromomethyl group .
  • Storage: Store at –20°C under desiccation to mitigate hygroscopic degradation .

Advanced Research Questions

Q. How does the bromomethyl substituent influence regioselectivity in cross-coupling reactions?

Methodological Answer:

  • Mechanistic Insight: The bromomethyl group acts as an electrophilic site, enabling Suzuki-Miyaura couplings with arylboronic acids. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/H₂O (3:1) at 80°C for 12h to achieve >80% coupling efficiency .
  • Competing Pathways: Monitor for undesired debromination (via GC-MS) under strong reducing conditions .

Q. What strategies mitigate instability during long-term storage?

Methodological Answer:

  • Decomposition Pathways: Hydrobromide salts may degrade via hydrolysis (moisture) or light-induced radical reactions.
  • Mitigation:
    • Use amber vials and inert gas purging during storage .
    • Add stabilizers (0.1% BHT) to inhibit radical formation .

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70–92%)?

Methodological Answer:

  • Variable Analysis:
    • Catalyst Purity: Ensure Pd catalysts (e.g., Pd(PPh₃)₄) are freshly prepared to avoid oxidation .
    • Temperature Control: Precise thermoregulation (±2°C) during bromination prevents side reactions .
  • Reproducibility: Adopt O₂-free Schlenk techniques for moisture-sensitive steps .

Q. What in vitro models are suitable for studying its biological activity?

Methodological Answer:

  • Targeted Assays: Use fluorometric GLUT1 inhibition assays (IC₅₀ ~50 nM) with derivatives like 6-bromo-2-(trifluoromethyl)quinoline-4-carboxamide .
  • Cell Viability: Test cytotoxicity in HEK293 or HepG2 cells (MTT assay) at 1–100 µM doses .

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